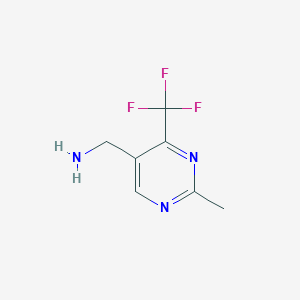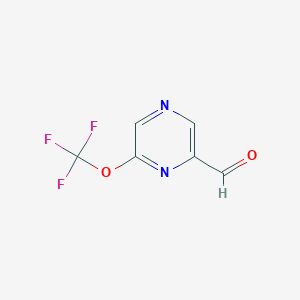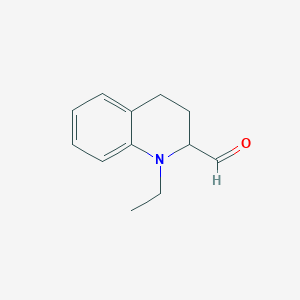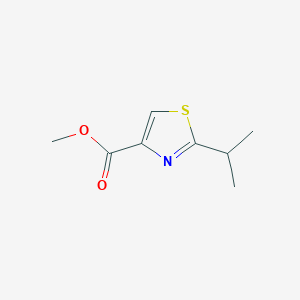
1-(Aminomethyl)-8-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-8-methoxynaphthalene is an organic compound characterized by a naphthalene ring substituted with an aminomethyl group at the first position and a methoxy group at the eighth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-8-methoxynaphthalene can be synthesized through several methods. One common approach involves the reaction of 8-methoxynaphthalene with formaldehyde and ammonia, leading to the formation of the aminomethyl derivative. The reaction typically occurs under acidic conditions to facilitate the formation of the aminomethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents such as ethanol or methanol are often employed to dissolve the reactants and facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Aminomethyl)-8-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Primary amines.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Aminomethyl)-8-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)-8-methoxynaphthalene involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
- **1-(Aminomethyl
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
(8-methoxynaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H13NO/c1-14-11-7-3-5-9-4-2-6-10(8-13)12(9)11/h2-7H,8,13H2,1H3 |
Clé InChI |
QERWYUCHOTXZSW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=CC=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


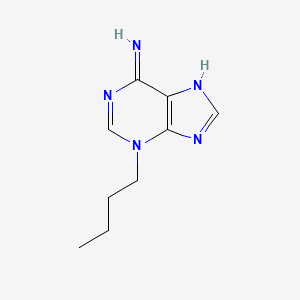
![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11905526.png)
